- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Cas no 742049-41-8 (Isavuconazonium)

Isavuconazonium structure
Nome del prodotto:Isavuconazonium
Numero CAS:742049-41-8
MF:C35H35F2N8O5S
MW:717.764812707901
CID:5037720
Isavuconazonium Proprietà chimiche e fisiche
Nomi e identificatori
-
- Isavuconazonium
- Isavuconazonium ion
- Isavuconazonium [USAN]
- Isavuconazonium (USAN)
- VH2L779W8Q
- BCP23773
- DB06636
- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium
- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya
-
- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1
- Chiave InChI: RSWOJTICKMKTER-QXLBVTBOSA-N
- Sorrisi: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 51
- Conta legami ruotabili: 15
- Complessità: 1210
- XLogP3: 4.1
- Superficie polare topologica: 188
Isavuconazonium Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN4037649-1mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 1mg |
RMB 1216.00 | 2025-02-21 | |
Cooke Chemical | LN4037649-500ug |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500ug |
RMB 644.00 | 2023-09-07 | |
Cooke Chemical | LN4037649-5mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 5mg |
RMB 4612.00 | 2025-02-21 | |
Cooke Chemical | LN4037649-500g |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500g |
RMB 644.00 | 2025-02-21 |
Isavuconazonium Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Riferimento
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Riferimento
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Preparation of isavuconazonium sulfate, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Riferimento
- Preparation of isavuconazole sulfate, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Riferimento
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Riferimento
- Process for the preparation of isavuconazonium sulfate, India, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of isavuconazonium sulfate, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Riferimento
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Isavuconazonium Raw materials
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- Isavuconazole
- Sulfate (7CI,8CI,9CI)
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- NND-2252305
- Isavuconazonium
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Isavuconazonium iodide hydrochloride
Isavuconazonium Preparation Products
Isavuconazonium Letteratura correlata
-
Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513
-
2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
-
3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099
-
Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387
-
Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603
742049-41-8 (Isavuconazonium) Prodotti correlati
- 2227684-64-0(rac-(1R,2S)-2-(pent-3-yn-1-yl)cycloheptan-1-ol)
- 1956892-07-1(N-(1-Cyanocyclohexyl)hexahydro-α-methyl-4-(2-oxo-1-pyrrolidinyl)-1H-azepine-1-acetamide)
- 2034584-79-5(2-(2,4-difluorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide)
- 2172233-38-2({7-methyl-3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonamide)
- 1156243-17-2(N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine)
- 27468-20-8(Deoxyneocryptotanshinone)
- 1006593-89-0(2,5-Dibromo-3-cyanobenzoic acid)
- 1175925-86-6(2-Cyclopenten-1-one, 3-(3-methylphenyl)- )
- 1261960-16-0(5-(2-Chloro-5-methoxyphenyl)-2-methoxynicotinic acid)
- 2228255-06-7(2-Amino-1-(4-hydroxy-3,5-dimethylphenyl)propan-1-one)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
